4-Hydroxy Docosahexaenoic Acid can be derived from the oxidation of docosahexaenoic acid, which is abundant in fish oils and certain algae. The synthesis of this compound can occur through enzymatic pathways or non-enzymatic oxidative processes, particularly during inflammatory responses or oxidative stress conditions in biological systems .
This compound falls under the category of hydroxylated fatty acids, specifically as a member of the omega-3 fatty acid family. It is recognized for its role as a lipid mediator and is involved in various physiological and pathological processes, including neuroinflammation and cell signaling.
The synthesis of 4-Hydroxy Docosahexaenoic Acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and the presence of solvents to optimize yield and purity. Analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to monitor the reaction progress and characterize the final product .
4-Hydroxy Docosahexaenoic Acid features a long carbon chain characteristic of polyunsaturated fatty acids, with six double bonds located at specific positions along the chain. The hydroxyl group (-OH) is located at the fourth carbon atom from one end of the molecule.
4-Hydroxy Docosahexaenoic Acid can participate in various chemical reactions:
The lactonization rates and mechanisms have been studied using human plasma samples, indicating that enzymatic activity significantly influences these reactions .
4-Hydroxy Docosahexaenoic Acid exerts its biological effects primarily through modulation of inflammatory pathways and cell signaling mechanisms. It interacts with specific receptors involved in inflammation and neuroprotection.
Research indicates that this compound may influence the production of pro-inflammatory cytokines and lipid mediators, thereby playing a role in neuroinflammatory responses associated with neurodegenerative diseases .
Relevant data on its stability and reactivity are crucial for applications in biochemical research and therapeutic development.
4-Hydroxy Docosahexaenoic Acid has several applications in scientific research:
4-Hydroxydocosahexaenoic acid (4-HDoHE), also termed 4-HDHA, is an oxygenated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). This lipid mediator has emerged as a critical node in bioactive lipid networks due to its dual roles in regulating angiogenesis and inflammation. Structurally characterized by a hydroxyl group at the fourth carbon and six cis double bonds (5E,7Z,10Z,13Z,16Z,19Z), 4-HDoHE exemplifies how oxidation products of polyunsaturated fatty acids (PUFAs) can acquire unique signaling functions [3] [8]. Research over the past decade has shifted from viewing 4-HDoHE merely as a marker of oxidative stress to recognizing its function as a pharmacologically active molecule with implications in retinal health, inflammation resolution, and metabolic diseases. Its discovery in human plasma, vascular tissue, and skeletal muscle underscores its physiological relevance [1] [4] [9].
Docosahexaenoic acid (C22:6ω-3, DHA) serves as the exclusive biosynthetic precursor to 4-HDoHE. Dietary DHA undergoes incorporation into membrane phospholipids, where its high degree of unsaturation (six double bonds) renders it susceptible to oxidation. In vascular endothelial cells and murine models, fish-oil diets rich in DHA—but not eicosapentaenoic acid (EPA)—elevate 4-HDoHE levels, correlating with activation of cytoprotective pathways [1] [4]. This precursor-product relationship is enzymatically driven, though non-enzymatic peroxidation also contributes under oxidative stress [7] [9].
Table 1: DHA-Derived Metabolites and Their Biosynthetic Context
Precursor | Primary Metabolite | Key Enzyme | Tissue/Cell Type |
---|---|---|---|
DHA | 4-HDoHE | 5-LOX | Vascular endothelium |
DHA | 17-HDHA | 15-LOX | Immune cells |
DHA | 14-HDHA | 12-LOX | Platelets, macrophages |
EPA | 18-HEPE | Cytochrome P450 | Liver, endothelium |
Enzymatic synthesis of 4-HDoHE is predominantly catalyzed by 5-lipoxygenase (5-LOX), which oxygenates DHA at carbon 4 to form 4-hydroperoxy-DHA, rapidly reduced to 4-HDoHE. Genetic ablation of 5-LOX in mice abolishes the antiangiogenic effects of ω-3 PUFAs, confirming this enzyme's indispensability [4] [8]. Non-enzymatic formation occurs via autoxidation, where reactive oxygen species (ROS) attack DHA’s bis-allylic sites, generating regioisomeric hydroxides including 4-HDoHE. This pathway is significant in pathological contexts like atherosclerosis or exercise-induced oxidative stress, where 4-HDoHE increases 1.69-fold in human skeletal muscle post-exercise [7] [9].
Though not a canonical specialized pro-resolving mediator (SPM), 4-HDoHE functionally intersects with SPM networks by modulating inflammatory resolution and angiogenesis. Unlike resolvins or protectins—which require sequential LOX reactions—4-HDoHE arises from a single LOX step. It suppresses endothelial cell proliferation and sprouting angiogenesis by activating PPARγ (peroxisome proliferator-activated receptor gamma), a nuclear receptor that downregulates VEGF signaling [4] [8]. In oxygen-induced retinopathy models, 4-HDoHE reduces pathological neovascularization by 50%, independent of its anti-inflammatory effects [4]. This positions it as a parallel regulator to SPMs like resolvin D1, which primarily target leukocyte infiltration and cytokine production.
4-HDoHE exhibits distinct functional and biosynthetic differences compared to other hydroxylated PUFA metabolites:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8